2-Fluorotoluene CAS number and properties
2-Fluorotoluene CAS number and properties
An In-depth Technical Guide to 2-Fluorotoluene
CAS Number: 95-52-3 Synonyms: o-Fluorotoluene, 1-Fluoro-2-methylbenzene
This guide provides a comprehensive technical overview of 2-Fluorotoluene, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this compound as a key building block and synthetic intermediate.
Core Properties of 2-Fluorotoluene
2-Fluorotoluene is a colorless, transparent liquid with a characteristic aromatic odor.[1][2][3] Its unique properties, stemming from the presence of a fluorine atom on the toluene (B28343) ring, make it a valuable reagent in organic synthesis.[4][5]
Data Presentation: Physicochemical Properties
The quantitative properties of 2-Fluorotoluene are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 95-52-3 | [1][2][3][4] |
| Molecular Formula | C₇H₇F | [1][2][3][4] |
| Molecular Weight | 110.13 g/mol | [1][2][3][4] |
| PubChem ID | 7241 | [4] |
| EC Number | 202-428-5 | [3] |
| UN Number | 2388 | [3] |
| Physical Properties | ||
| Appearance | Colorless liquid with an aromatic odor | [1][2][3] |
| Boiling Point | 113-114 °C | [2][6][7] |
| Melting Point | -62 °C | [1][2][6][7] |
| Density | 1.001 g/mL at 25 °C | [2] |
| Flash Point | 12.8 °C (55 °F) | [1][3][8] |
| Vapor Pressure | 47.05 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.473 | [2] |
| Solubility | Insoluble in water | [2] |
| Safety and Hazards | ||
| GHS Classification | Highly Flammable Liquid and Vapor (Category 2) | [6][9] |
| Lower Explosive Limit | 1.3% | [3] |
Synthesis, Reactivity, and Applications
Reactivity Profile
2-Fluorotoluene exhibits generally low reactivity but serves as a crucial intermediate.[2] The electronegative fluorine atom influences the electron distribution in the benzene (B151609) ring, making certain positions more susceptible to electrophilic aromatic substitution.[1] It is stable under normal transport conditions but can react with strong oxidizing and reducing agents.[6][8] It is also noted to be incompatible with substances such as amines, alkali metals, and epoxides.[2][3]
Key Synthesis Methods
Several methods are employed for the industrial synthesis of 2-Fluorotoluene:
-
Balz-Schiemann Reaction: This is a common method for preparing aromatic fluorides.[7] It involves the diazotization of an aromatic primary amine, such as o-toluidine (B26562), to form a diazonium salt. This salt then reacts with fluoroboric acid (HBF₄) to produce a diazonium fluoroborate precipitate, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410).[7]
-
Halogen Exchange (Finkelstein Reaction): This method has significant industrial value and involves the reaction of an alkali metal fluoride (e.g., potassium fluoride) with a substituted aromatic compound where a fluorine atom replaces another halogen, such as chlorine.[7] This approach is valued for its good selectivity and the accessibility of raw materials.[7]
Applications in Drug Development and Agrochemicals
2-Fluorotoluene is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1][4][10]
-
Pharmaceuticals: The introduction of fluorine into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance lipophilicity, which improves cell membrane penetration, increase metabolic stability by blocking sites of oxidation, and improve binding affinity to target receptors.[1] This often results in drugs with greater efficacy and longer duration of action.[1]
-
Agrochemicals: In agriculture, 2-Fluorotoluene is used to synthesize advanced pesticides, herbicides, and fungicides.[1][10] Fluorinated agrochemicals frequently show enhanced biological activity, allowing for lower application rates and longer residual activity for sustained crop protection.[1]
Experimental Protocols
Synthesis of 2-Fluorotoluene via Diazotization-Decomposition
The following protocol is based on a patented industrial preparation method that offers high yield and purity.[11]
Materials:
-
o-Toluidine
-
Anhydrous hydrofluoric acid (HF)
-
Sodium nitrite (B80452) (NaNO₂)
-
Reaction vessel suitable for use with HF
Methodology:
-
Salt Formation:
-
In a suitable reactor, charge anhydrous hydrofluoric acid.
-
While maintaining the temperature at 5-7 °C, slowly add o-toluidine over 7-10 hours. The molar ratio of HF to o-toluidine should be between 2:1 and 5:1.
-
After the addition is complete, allow the mixture to react for an additional 1-3 hours at 5-7 °C to ensure complete formation of the o-toluidine hydrofluoride salt.[11]
-
-
Diazotization:
-
Cool the mixture to 0-10 °C.
-
Slowly add sodium nitrite over 8-10 hours. The molar ratio of sodium nitrite to the initial o-toluidine should be between 1:1 and 1.5:1.
-
Once the addition is complete, continue the reaction for another 1-3 hours within the 0-10 °C temperature range to form the diazonium salt.[11]
-
-
Thermal Decomposition:
-
Gently heat the resulting mixture to a temperature between 0-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming 2-Fluorotoluene.[11]
-
The crude product can then be isolated and purified.
-
Purification Protocol
For high-purity applications, 2-Fluorotoluene can be purified as follows:
-
Drying: Dry the crude 2-Fluorotoluene over a suitable drying agent like anhydrous calcium sulfate (B86663) (CaSO₄) or phosphorus pentoxide (P₂O₅).[2]
-
Fractional Distillation: Perform a fractional distillation of the dried liquid. Due to the close boiling points of the ortho, meta, and para isomers, a column with high efficiency (e.g., a silvered vacuum-jacketed column packed with glass helices) and a high reflux ratio is necessary for effective separation.[2]
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of 2-Fluorotoluene as described in the experimental protocol.
Caption: Workflow for the synthesis of 2-Fluorotoluene.
Safety and Handling
2-Fluorotoluene is a highly flammable liquid and vapor and should be handled with care.[9][12]
-
Handling: Use in a well-ventilated area and keep away from heat, sparks, open flames, and other ignition sources.[9][12] All equipment must be properly grounded to prevent static discharge.[9] Use non-sparking tools.[12] Avoid personal contact, including inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[9] In case of insufficient ventilation, a suitable respirator should be used.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[12]
-
Hazards: The substance is harmful if inhaled, swallowed, or absorbed through the skin.[9][12] It causes skin and eye irritation and may cause respiratory irritation.[6][9] Upon combustion, it may produce toxic fumes, including hydrogen fluoride.[3][8]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluorotoluene | 95-52-3 [chemicalbook.com]
- 3. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. 2-Fluorotoluene Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 11. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
